N-(Phenylacetyl)-L-alanine

Description

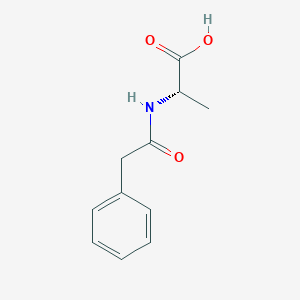

N-(Phenylacetyl)-L-alanine is an amino acid derivative where a phenylacetyl group (C₆H₅CH₂CO-) is attached to the α-amino group of L-alanine. The phenylacetyl group introduces aromaticity, which may influence binding interactions in biological systems compared to simpler acyl groups .

Properties

Molecular Formula |

C11H13NO3 |

|---|---|

Molecular Weight |

207.23 g/mol |

IUPAC Name |

(2S)-2-[(2-phenylacetyl)amino]propanoic acid |

InChI |

InChI=1S/C11H13NO3/c1-8(11(14)15)12-10(13)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,13)(H,14,15)/t8-/m0/s1 |

InChI Key |

FDWFFCURSPACFQ-QMMMGPOBSA-N |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)CC1=CC=CC=C1 |

Canonical SMILES |

CC(C(=O)O)NC(=O)CC1=CC=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-Acetyl-L-alanine

- Structure : Acetyl group (-COCH₃) attached to L-alanine.

- Molecular Formula: C₅H₉NO₃; Molecular Weight: 131.13 g/mol .

- CAS No.: 97-69-8 .

- Applications : Used in biochemical studies as a model substrate for enzymatic deacetylation reactions. Its simpler structure lacks the aromatic phenyl group, resulting in lower hydrophobicity compared to N-(Phenylacetyl)-L-alanine .

N-Acetyl-L-phenylalanine

- Structure : Acetyl group attached to L-phenylalanine (aromatic side chain).

- Molecular Formula: C₁₁H₁₃NO₃; Molecular Weight: 207.23 g/mol .

- CAS No.: 2018-61-3 .

- Applications: A key intermediate in peptide synthesis and a component of pharmaceutical formulations. Unlike this compound, its phenyl group is part of the amino acid backbone rather than the acyl substituent .

N-(3-Indolylacetyl)-L-alanine

- Structure : Indolylacetyl group (C₈H₆NCO-) attached to L-alanine.

- Molecular Formula : C₁₃H₁₄N₂O₃; Molecular Weight : 246.27 g/mol .

- CAS No.: 57105-39-2 .

- Applications: Identified as a prognostic biomarker in non-small cell lung cancer (NSCLC) patients undergoing chemoimmunotherapy. Lower serum levels correlate with prolonged progression-free survival (PFS), suggesting a role in monitoring therapeutic efficacy .

Benalaxyl

- Structure : Methyl ester of N-(phenylacetyl)-N-(2,6-dimethylphenyl)-DL-alanine.

- Molecular Formula: C₂₀H₂₃NO₃; Molecular Weight: 325.4 g/mol .

- CAS No.: 71626-11-4 .

- Applications : A fungicide used in agriculture to control oomycete pathogens. The addition of a 2,6-dimethylphenyl group and esterification distinguishes it from this compound, enhancing its pesticidal activity .

Comparative Data Table

Research Findings and Functional Insights

- Biochemical Roles: N-Acylated alanines (e.g., N-Acetyl-L-alanine) are substrates for acylase enzymes, which catalyze hydrolysis to release free amino acids .

Structural Impact on Bioactivity :

Synthetic Relevance :

- N-Carboxy-L-alanine cyclic anhydride () demonstrates the utility of functionalized alanine derivatives in polymer chemistry, achieving high molecular weights under specific conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.